N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-propoxyphenyl)propanamide - 2034368-69-7

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-propoxyphenyl)propanamide

Catalog Number: EVT-3109337
CAS Number: 2034368-69-7
Molecular Formula: C22H26N4O2
Molecular Weight: 378.476
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. Preclinical studies have shown that AMG 337 exhibits nanomolar inhibition of MET kinase activity, favorable pharmacokinetics, significant inhibition of MET phosphorylation in vivo, and robust antitumor activity in MET-dependent tumor models.

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, features a 1,3,4-thiadiazole ring linked to a pyrazole moiety. The reported dihedral angles provide insights into its conformational preferences. While the specific biological activity of this compound is not detailed in the provided abstract, its structural features suggest potential antifungal properties.

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. The compound's structure, elucidated using NMR, HRMS, and single-crystal X-ray diffraction, highlights the presence of a 1-methyl-1H-pyrazol-4-yl group connected to an isoquinoline ring system.

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

  • Compound Description: This compound, developed by AstraZeneca, is a neutrophil elastase inhibitor formulated as a tosylate salt to improve its physical properties. The compound's structure features a 1-methyl-1H-pyrazol-5-yl group attached to a dihydropyridine ring, further substituted with various functional groups, including methylsulfonyl and trifluoromethyl moieties.
  • Compound Description: SAR216471 is a reversible P2Y12 antagonist identified through high-throughput screening. It demonstrates potent inhibition of ADP-induced platelet aggregation and shows promise as a potential alternative to clopidogrel for treating cardiovascular diseases. The compound contains a 1H-pyrazole ring system substituted with a butanoyl and a methyl group, linked to a pyridazine ring.

1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a dual inhibitor of the c-Met and Ron receptor tyrosine kinases, currently under investigation as a cancer treatment. MK-8033 exhibits preferential binding to the activated conformation of c-Met, potentially offering an advantage over inactive-form kinase inhibitors. It demonstrates potent antitumor activity in preclinical models and exhibits a distinct selectivity profile for oncogenic c-Met mutations.

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

  • Compound Description: VU-1545 is a potent positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It shows high affinity for the allosteric antagonist binding site of mGluR5 and effectively potentiates glutamate-induced calcium release in rat astrocytes. Its structure features a 1H-pyrazole core substituted with a 2-fluorophenyl ring, a phenyl ring, and a 4-nitrobenzamide group.

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent and selective vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor designed for topical ocular delivery. It effectively inhibits choroidal neovascularization (CNV) in rodent models and exhibits limited systemic exposure after topical ocular administration. Acrizanib has a favorable pharmacokinetic profile in preclinical species, with various formulation options available.

(S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

    (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

    • Compound Description: This compound is a novel teraryl oxazolidinone antimicrobial agent. It exhibits potent antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound showed improved safety profiles compared to existing oxazolidinone antibiotics, with reduced toxicity and hERG K(+) channel inhibition. Its phosphate salt demonstrates high water solubility and oral bioavailability, making it suitable for intravenous and oral administration.

    1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

    • Compound Description: This compound is a potent and orally bioavailable glycine transporter 1 (GlyT1) inhibitor. It exhibits favorable pharmacokinetic properties and effectively increases cerebrospinal fluid (CSF) glycine levels in rats, suggesting potential therapeutic applications for neurological disorders. The structure includes a central imidazole ring with a carboxamide substituent, linked to a pyridine ring further substituted with a trifluoromethoxyphenyl group.

    N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

    • Compound Description: MK-5596 is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. Preclinical studies demonstrate its efficacy in reducing body weight and food intake in diet-induced obese rats. MK-5596 exhibits favorable pharmacokinetic properties in preclinical species, and despite being a P-glycoprotein (P-gp) substrate, its high in vivo efficacy and good safety margins make it a promising candidate for treating obesity.

    Properties

    CAS Number

    2034368-69-7

    Product Name

    N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-propoxyphenyl)propanamide

    IUPAC Name

    N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-propoxyphenyl)propanamide

    Molecular Formula

    C22H26N4O2

    Molecular Weight

    378.476

    InChI

    InChI=1S/C22H26N4O2/c1-3-14-28-19-8-4-17(5-9-19)7-11-22(27)24-16-18-6-10-20(23-15-18)21-12-13-25-26(21)2/h4-6,8-10,12-13,15H,3,7,11,14,16H2,1-2H3,(H,24,27)

    InChI Key

    HCGANVZSCQJJFX-UHFFFAOYSA-N

    SMILES

    CCCOC1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.